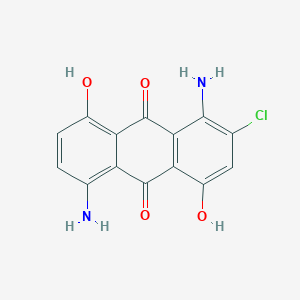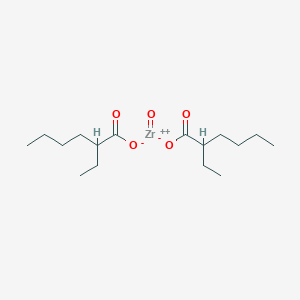
Zirconium bis(2-ethylhexanoate) oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zirconium bis(2-ethylhexanoate) oxide, also known as Zirconium(IV) ethylhexanoate or Zr(OEtC8H15)4O, is a chemical compound commonly used in the field of materials science and catalysis. This compound is a white, odorless, and non-toxic powder that is highly soluble in organic solvents. Zirconium bis(2-ethylhexanoate) oxide has a wide range of applications in scientific research due to its unique properties, including its ability to act as a catalyst and its high thermal stability.
Mécanisme D'action
The mechanism of action of zirconium bis(2-ethylhexanoate) oxide as a catalyst is complex and depends on the specific reaction being catalyzed. In general, this compound acts as a Lewis acid catalyst, meaning that it can donate a pair of electrons to a reactant to facilitate a chemical reaction. Zirconium bis(2-ethylhexanoate) oxide bis(2-ethylhexanoate) oxide is particularly effective as a catalyst due to its high thermal stability and ability to form strong coordination bonds with organic compounds.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of zirconium bis(2-ethylhexanoate) oxide. However, this compound is generally considered to be non-toxic and safe for use in laboratory experiments when handled properly. It is important to note that this compound should not be ingested or inhaled, as it may cause respiratory irritation and other health effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using zirconium bis(2-ethylhexanoate) oxide in laboratory experiments is its high thermal stability and ability to act as a catalyst for a wide range of reactions. Additionally, this compound is relatively easy to synthesize and is readily available from commercial suppliers. However, one limitation of using zirconium bis(2-ethylhexanoate) oxide is its high cost compared to other catalysts. Additionally, this compound may not be suitable for certain types of reactions or experimental conditions, and its use should be carefully evaluated on a case-by-case basis.
Orientations Futures
There are many potential future directions for research on zirconium bis(2-ethylhexanoate) oxide. One area of interest is the development of new synthesis methods and techniques for preparing this compound and its derivatives. Additionally, there is a need for further research on the specific mechanisms of action of zirconium bis(2-ethylhexanoate) oxide as a catalyst, as well as its potential applications in new fields such as nanotechnology and biotechnology. Finally, there is a need for further studies on the potential health and environmental effects of this compound and its derivatives, particularly in the context of long-term exposure and use.
Méthodes De Synthèse
Zirconium bis(2-ethylhexanoate) oxide bis(2-ethylhexanoate) oxide can be synthesized through the reaction of zirconium tetrachloride with 2-ethylhexanoic acid in the presence of an organic solvent such as toluene or xylene. The reaction is typically carried out under reflux conditions and requires the addition of a small amount of water to facilitate the reaction. After the reaction is complete, the resulting mixture is cooled and the solid product is collected by filtration and washed with a solvent such as ethanol or acetone.
Applications De Recherche Scientifique
Zirconium bis(2-ethylhexanoate) oxide bis(2-ethylhexanoate) oxide has a wide range of applications in scientific research, particularly in the field of materials science. This compound is commonly used as a catalyst in the synthesis of various organic compounds, including polymers, resins, and coatings. Zirconium bis(2-ethylhexanoate) oxide bis(2-ethylhexanoate) oxide is also used as a precursor in the preparation of various metal oxide materials, such as zirconia and silica-zirconia composites. Additionally, this compound has been used as a coating material for metal surfaces to improve their corrosion resistance and durability.
Propriétés
Numéro CAS |
15104-99-1 |
|---|---|
Nom du produit |
Zirconium bis(2-ethylhexanoate) oxide |
Formule moléculaire |
C16H28O6Zr |
Poids moléculaire |
393.63 g/mol |
Nom IUPAC |
2-ethylhexanoate;oxozirconium(2+) |
InChI |
InChI=1S/2C8H16O2.O.Zr/c2*1-3-5-6-7(4-2)8(9)10;;/h2*7H,3-6H2,1-2H3,(H,9,10);;/q;;;+2/p-2 |
Clé InChI |
BBUGYUVNELFWJF-UHFFFAOYSA-L |
SMILES |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].O=[Zr+2] |
SMILES canonique |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].O=[Zr+2] |
Autres numéros CAS |
15104-99-1 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



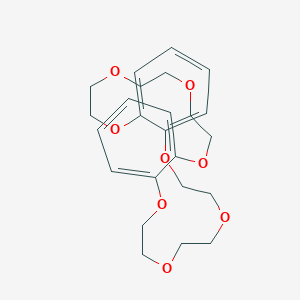
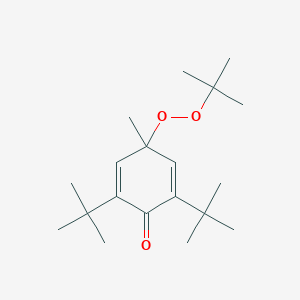
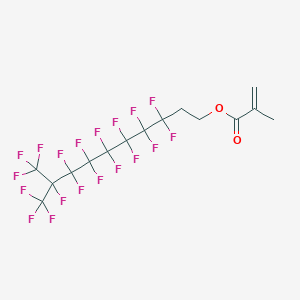
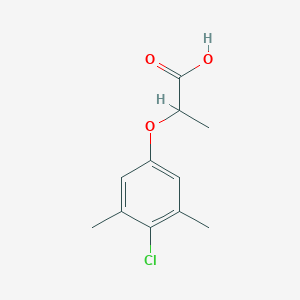


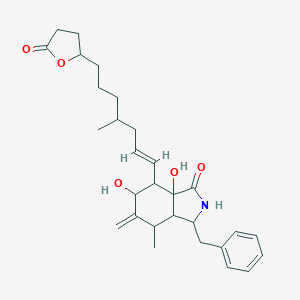

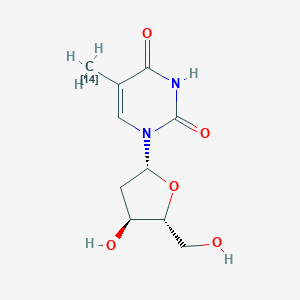
![4-[(4-Chloro-2-nitrophenyl)azo]-2,4-dihydro-5-methyl-3H-pyrazol-3-one](/img/structure/B80818.png)
